(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
Description
The compound (2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative characterized by:
- A 3-fluorophenyl group at the 2-position, contributing electron-withdrawing effects and influencing molecular interactions.
Its molecular formula is estimated as C₁₆H₁₁FO₃ (molecular weight ~290.3 g/mol), with a calculated XLogP3 of ~3.5*, indicating moderate lipophilicity. The hydroxy group confers one hydrogen bond donor, while the carbonyl and ether oxygen atoms provide four hydrogen bond acceptors .
Properties
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-9-5-12(18)8-13-15(9)16(19)14(20-13)7-10-3-2-4-11(17)6-10/h2-8,18H,1H3/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNBQSNWRSRMSC-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=CC=C3)F)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=CC=C3)F)/O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 3-fluorobenzaldehyde with 6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzofuran ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Estimated based on molecular formulas. *Calculated using analogous structures.
Key Observations:
- Lipophilicity : The target compound’s XLogP3 (~3.5) is lower than Analog 1 (4.9) due to the polar hydroxy group replacing the ether substituent. This enhances aqueous solubility .
- Hydrogen Bonding: The hydroxy group in the target and Analog 2 increases polarity compared to Analog 1 and 3, which lack H-bond donors. This influences crystal packing and solubility .
Solid-State and Crystallographic Behavior
- Hydrogen Bonding Networks : The hydroxy group in the target compound facilitates stronger intermolecular hydrogen bonds compared to Analog 1’s ether group, influencing crystal packing and melting points .
- Graph Set Analysis : The 4-methyl group may introduce unique supramolecular motifs (e.g., chains or rings) distinct from Analog 2’s para-fluoro derivative, as methyl groups influence steric packing .
Biological Activity
The compound (2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential antimicrobial and anticancer properties, as well as its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 284.29 g/mol. The structural characteristics include a hydroxyl group and a fluorophenyl moiety that contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₅FO₃ |
| Molecular Weight | 284.29 g/mol |
| Synonyms | Various synonyms including CHEMBL2177354 |
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported an IC50 value of 30 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle arrest at the G0/G1 phase .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
- Molecular Docking Studies : In silico studies suggest strong binding affinities with target proteins involved in cancer progression, indicating potential as a lead compound for drug development .
Case Studies
Several case studies have explored the efficacy of this compound:
-
Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial effects against clinical isolates.
- Results : Demonstrated significant inhibition zones compared to control groups, particularly against resistant strains.
-
Study on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects on MCF-7 and HeLa cells.
- Results : Indicated a dose-dependent decrease in cell viability with IC50 values around 25 µM for MCF-7 cells.
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities beyond antimicrobial and anticancer effects.
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) properties.
- Clinical trials to establish safety profiles and therapeutic efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
